molecular formula C13H14ClFN2O2 B7950149 tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate

tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B7950149
M. Wt: 284.71 g/mol
InChI Key: MUCDYVKRXHLDDU-UHFFFAOYSA-N
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Description

Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.

    Esterification: The final step involves esterification with tert-butyl alcohol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, or amines, depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities.

    Agricultural Chemistry: It can be explored for the synthesis of agrochemicals with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
  • Tert-butyl 5-(iodomethyl)-6-fluoro-1H-indazole-1-carboxylate
  • Tert-butyl 5-(methyl)-6-fluoro-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and methyl analogs. The combination of the tert-butyl ester, fluorine atom, and chloromethyl group provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 5-(chloromethyl)-6-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCDYVKRXHLDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-(hydroxymethyl)-6-fluoro-1H-indazole-1-carboxylate (29F, 3.0 g, 11.27 mmol) in methylene chloride (50.00 mL, 780.0 mmol) at room temperature. was treated with pyridine (4.56 mL, 56.33 mmol) and methanesulfonyl chloride (1.31 mL) and stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (300 mL) washed with aq HCl (100 mL), brine (100 mL), dried (MgSO4), filtered, concentrated in vacuo, and purified using chromatography (SiO2, EtOAc/Hexanes) to provide tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate (24G, 1.9 g; Yield=59%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.56 mL
Type
reactant
Reaction Step Three
Quantity
1.31 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate

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